3-methyl-1H-pyrrole-2-carboxylic Acid
Overview
Description
3-methyl-1H-pyrrole-2-carboxylic Acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to pyrrole compounds, have been found to interact with multiple receptors and play a significant role in cell biology .
Mode of Action
It is known that pyrrole compounds can undergo various chemical reactions, including 1,3-dipolar cycloaddition followed by loss of carbon dioxide by a retro-diels–alder process .
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole compounds, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives, which are structurally similar to pyrrole compounds, have been found to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the stability of similar compounds can be affected by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives and other heterocyclic compounds. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylate to produce pyrrole . This interaction is crucial for the biosynthesis of natural products and secondary metabolites. Additionally, this compound can form complexes with proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby affecting cellular energy production and biosynthesis pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of certain decarboxylases, leading to the accumulation of pyrrole-2-carboxylate. Additionally, this compound can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard storage conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and gene expression. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be synthesized from pyrrole through carboxylation reactions and can be further metabolized by enzymes such as pyrrole-2-carboxylate decarboxylase . The compound can also influence metabolic fluxes by interacting with key enzymes in biosynthetic pathways, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution can affect its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of this compound can determine its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-1H-pyrrole-2-carboxylic Acid can be synthesized through several methods. One common approach involves the cyclization of α,β-unsaturated carbonyl compounds with tosylmethyl isocyanide and sodium hydride . Another method includes the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring .
Industrial Production Methods
In industrial settings, pyrroles, including this compound, can be produced by passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures (around 400°C) . This method allows for large-scale production and is commonly used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed.
Major Products
The major products formed from these reactions include pyrrole-2-carboxaldehyde, pyrrole-2-carboxylic acid derivatives, and various substituted pyrroles .
Scientific Research Applications
3-methyl-1H-pyrrole-2-carboxylic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-pyrrolecarboxylic acid
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
3-methyl-1H-pyrrole-2-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its methyl group at the 3-position and carboxylic acid group at the 2-position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHOQIKHMTVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427988 | |
Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90724-57-5 | |
Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 3D structure of cyclohexadepsipeptides containing 3-Methyl-1H-Pyrrole-2-Carboxylic Acid?
A: The provided research highlights the discovery and structural elucidation of two novel cyclohexadepsipeptides, isaridin A and isaridin B, isolated from the fungus Isaria []. Isaridin B incorporates (2S,3S)-2,3,4,5-tetrahydro-3-methyl-1H-pyrrole-2-carboxylic acid, also known as β-methyl-(S)-proline, at residue 3 within its cyclic structure []. X-ray diffraction analysis revealed that the solid-state conformations of both isaridin A and B are stabilized by two cis peptide bonds, one of which involves the β-methyl-(S)-proline residue in isaridin B []. This structural feature contributes to the overall conformation and potentially influences the biological activity of these cyclohexadepsipeptides.
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